molecular formula C11H11ClO2 B3362917 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 1016723-17-3

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No.: B3362917
CAS No.: 1016723-17-3
M. Wt: 210.65 g/mol
InChI Key: NMELEHAOVKUUIN-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is an acetophenone derivative featuring a 2-chloroallyloxy substituent at the para position of the phenyl ring. This compound belongs to a broader class of aryl ketones, which are widely explored in medicinal and synthetic chemistry due to their versatility as intermediates and pharmacophores.

Properties

IUPAC Name

1-[4-(2-chloroprop-2-enoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(12)7-14-11-5-3-10(4-6-11)9(2)13/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMELEHAOVKUUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Research

1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one has been investigated for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound may exhibit antitumor properties. Studies focusing on structure-activity relationships (SAR) have shown that modifications in the phenyl and alkoxy groups can enhance cytotoxicity against certain cancer cell lines.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds, particularly in the development of agrochemicals and pharmaceuticals. Its reactivity allows for further functionalization, making it valuable in synthetic pathways.

Synthetic Pathway Example

A notable synthetic route involves the reaction of phenolic compounds with chloropropene derivatives, resulting in the formation of this compound. This methodology is significant for producing complex molecules in a more efficient manner.

Material Science

In material science, this compound can be utilized as a building block for polymers and coatings. Its ability to undergo radical polymerization opens avenues for creating materials with tailored properties.

Application in Coatings

The compound's incorporation into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for industrial coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs differing in substituent type, synthesis, and properties. Key comparisons are summarized in Table 1.

Alkoxy-Substituted Derivatives

  • 1-(4-(Pent-4-en-1-yloxy)phenyl)ethan-1-one (Compound 8e, ): Features a pentenyloxy group. Synthesized via O-alkylation, yielding a colorless oil (83% yield).
  • 1-[4-(2-Propynyloxy)phenyl]ethan-1-one () : Contains a propargyloxy group. The alkyne moiety enhances rigidity and may improve metabolic stability but introduces synthetic challenges due to alkyne reactivity. Melting point and purity data are unavailable .

Halogenated Derivatives

  • 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}ethanone (): A benzyloxy analog with chloro and fluoro substituents. No biological data are reported .
  • (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): A chalcone derivative with a chlorophenyl group. While structurally distinct (enone vs. ethanone), the chlorine atom enhances electrophilicity, similar to the target compound. This derivative’s melting point (unreported) may differ due to extended conjugation .

Heterocyclic-Linked Derivatives

  • 1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one (Compound II, ): Incorporates a piperidine-propoxy group. The basic piperidine moiety improves solubility in polar solvents (e.g., ethanol/water mixtures) but may reduce blood-brain barrier penetration compared to the nonpolar 2-chloroallyl group .
  • KSK-59 () : Contains a pyridinylpiperazinylhexyloxy chain. This complex substituent confers histamine H3 receptor affinity, demonstrating how extended alkyl linkers and heterocycles modulate biological activity. The target compound’s simpler structure may lack such selectivity .

Sulfur-Containing Derivatives

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f, ): Features a sulfoximine group and chloromethyl substituent.

Silyl-Protected Derivatives

  • 1-[4-[[tert-Butyl(dimethyl)silyl]oxymethyl]phenyl]ethan-1-one () : The silyl group provides steric protection, increasing stability under acidic conditions. This contrasts with the reactive allyl chloride in the target compound, which may undergo elimination or nucleophilic substitution .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Weight Melting Point (°C) Key Properties/Synthesis Reference
Target Compound 2-Chloroallyloxy 224.67* N/A Likely synthesized via O-alkylation of 4-hydroxyacetophenone Inferred
1-(4-Pentenyloxyphenyl)ethan-1-one Pent-4-en-1-yloxy 218.28 N/A (oil) 83% yield; colorless oil
1-[4-(Propargyloxy)phenyl]ethan-1-one Prop-2-yn-1-yloxy 174.20 N/A Synthesized via O-alkylation
1-(4-(Piperidin-1-yl)phenyl)ethan-1-one Piperidin-1-yl 217.30 N/A Anti-ulcer activity; solvent-free synthesis
KSK-59 Pyridinylpiperazinylhexyloxy 441.45 N/A H3 receptor ligand; 10 mg/kg efficacy in rats
1-(4-(Chloromethyl)phenyl)sulfoximine ethanone Chloromethyl + sulfoximine 257.73 137.3–138.5 White solid; DFT-studied catalytic cycle

*Calculated molecular weight for C₁₁H₁₁ClO₂.

Key Findings and Implications

Synthetic Routes: Most analogs are synthesized via O-alkylation or Claisen-Schmidt condensation, suggesting the target compound could be prepared similarly using 4-hydroxyacetophenone and 2-chloroprop-2-en-1-yl bromide .

Allyl vs. Alkyl Chains: The allyl group’s rigidity may reduce rotational freedom, affecting binding to biological targets compared to flexible chains (e.g., pentenyloxy).

Biological Activity : Piperidine- and pyridinyl-linked derivatives () show receptor-binding properties, while the target compound’s chlorinated allyl group may favor antimicrobial or anti-inflammatory applications, though specific data are lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-hydroxyacetophenone can react with 2-chloroprop-2-en-1-yl chloride under reflux in ethanol with a base like KOH or anhydrous K₂CO₃ as a catalyst .
  • Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

  • Temperature : Prolonged reflux (6–12 hours) improves conversion rates .

  • Catalyst Loading : Excess K₂CO₃ (1.5–2 equivalents) ensures complete deprotonation of phenolic intermediates .

  • Purification : Recrystallization from ethanol or chromatography yields >90% purity .

    Reaction Conditions Yield (%)Purity (%)Reference
    Ethanol, KOH, 12 h reflux6585
    DMF, K₂CO₃, 6 h reflux7892

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloroallyloxy group (δ 5.6–6.2 ppm for vinyl protons; δ 70–80 ppm for chlorinated carbons) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 225.6 (calculated: 225.06) .
    • Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism, requiring recrystallization or alternative solvents .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Friedel-Crafts acylation or heterocyclic synthesis?

  • Electrophilic Reactivity : The ketone group activates the aromatic ring for electrophilic substitution, while the chloroallyloxy moiety acts as a leaving group in SN² reactions. Computational studies (DFT) suggest the α-carbon of the carbonyl is the primary electrophilic site .
  • Case Study : In synthesizing benzofuran derivatives, the compound undergoes Claisen-Schmidt condensation with aldehydes under basic conditions, forming chalcone intermediates . Contradictory reports on regioselectivity (para vs. ortho substitution) may stem from steric effects of substituents .

Q. How can computational modeling predict the compound’s biological activity or interactions with enzymes?

  • In Silico Approaches :

  • Docking Studies : The compound’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .
  • QSAR Models : LogP values (~2.5) indicate moderate hydrophobicity, favoring membrane permeability .
    • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., antimicrobial activity against S. aureus). Discrepancies may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions in reported toxicity profiles or metabolic pathways?

  • Toxicology Data : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests low systemic risk, but conflicting reports on hepatotoxicity require dose-response studies .
  • Metabolism : CYP450-mediated oxidation generates reactive epoxide intermediates, detected via LC-MS. Competing pathways (hydrolysis vs. glutathione conjugation) may explain variability in toxicity .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Key Variables :

  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the chloroallyloxy group .
  • Catalyst Purity : Commercial K₂CO₃ often contains traces of water; drying at 150°C for 2 h improves reactivity .
    • Reproducibility Checklist :

Use freshly distilled 2-chloroprop-2-en-1-yl chloride.

Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).

Purify via column chromatography (silica gel, gradient elution) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazards : Acute toxicity (H302, H312, H332) mandates PPE (gloves, goggles, fume hood) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber vials at 4°C under nitrogen to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
Reactant of Route 2
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1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one

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